N'-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a combination of functional groups, including a chlorophenyl group, a sulfanylethoxy group, and an ethane-1,2-diamine moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenylthiol with ethylene oxide to form 2-(4-chlorophenylthio)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N’-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-[2-(4-bromophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(4-fluorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine
Uniqueness
N’-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2OS.C2H2O4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14;3-1(4)2(5)6/h1-4,15H,5-10,14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCGOBBQRBMYMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCOCCNCCN)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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